5-Benzooxazol-2-yl-benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Benzooxazol-2-yl-benzene-1,3-diamine often involves intricate chemical reactions that allow for the formation of its complex structure. Although direct synthesis of this specific compound is not detailed, related research shows the use of hydrothermal conditions and coordination polymers formed from similar benzene derivatives, providing insights into potential synthesis pathways (He et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-Benzooxazol-2-yl-benzene-1,3-diamine, such as ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, has been elucidated through single-crystal X-ray diffraction, indicating complex intermolecular hydrogen bonding and the importance of the benzooxazol ring in stabilizing the molecular conformation (Marjani, 2013).
Chemical Reactions and Properties
Research into compounds containing the benzooxazol moiety often highlights their reactivity in various chemical reactions, such as cycloaddition reactions facilitated by gold catalysis, suggesting the potential reactivity of 5-Benzooxazol-2-yl-benzene-1,3-diamine in forming polysubstituted heterocycles (Xu et al., 2018).
Physical Properties Analysis
While specific information on 5-Benzooxazol-2-yl-benzene-1,3-diamine is scarce, studies on similar compounds can provide insights into their physical properties. For instance, aromatic propellenes demonstrate distinct NMR spectroscopic and crystallographic characteristics, hinting at the potential physical properties of 5-Benzooxazol-2-yl-benzene-1,3-diamine, such as solubility, melting points, and crystal structure (Foces-Foces et al., 1995).
Chemical Properties Analysis
The chemical properties of 5-Benzooxazol-2-yl-benzene-1,3-diamine can be inferred from studies on structurally similar compounds, which show a range of chemical behaviors, including the ability to participate in coordination polymers, luminescent properties, and magnetic properties, suggesting the versatility of the benzooxazol moiety in chemical applications (He et al., 2020).
Scientific Research Applications
Synthesis and Material Properties
- Polyimide Synthesis: 5-Benzooxazol-2-yl-benzene-1,3-diamine is used in the synthesis of polyimides. These polyimides demonstrate excellent solubility in polar solvents and high thermal stability, with glass transition temperatures between 230 and 320°C (Ghaemy & Alizadeh, 2009).
Coordination Polymers and Structural Properties
- Coordination Polymers Formation: This compound serves as a building block in creating coordination polymers. These structures feature unique topological frameworks and demonstrate interesting luminescent and magnetic properties (He et al., 2020).
Heterocyclic Systems and Chemical Reactions
- Condensed Heterocyclic Systems: It plays a key role in synthesizing new diamines, leading to the formation of novel heterocyclic systems with potential applications in various chemical reactions and material sciences (Rusanov et al., 1977).
Catalytic Applications
- Catalysis in Chemical Reactions: This compound has been utilized in synthesizing catalysts for chemical reactions like the Mizoroki–Heck coupling reaction, demonstrating high stability and efficiency in aqueous solutions (Shang et al., 2008).
Spectroscopic and Theoretical Studies
- Fluorescence Studies: The compound has been studied for its fluorescence effects in various environments, contributing to our understanding of molecular aggregation and charge transfer effects (Matwijczuk et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-(1,3-benzoxazol-2-yl)benzene-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXMZKUPOWVZOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC(=C3)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354249 |
Source
|
Record name | 5-Benzooxazol-2-yl-benzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzooxazol-2-yl-benzene-1,3-diamine | |
CAS RN |
56629-40-4 |
Source
|
Record name | 5-Benzooxazol-2-yl-benzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.